4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline
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Overview
Description
4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a butyl group at the 5-position and an aniline moiety at the 4-position. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as catalysts in a solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of a nitrile oxide intermediate, which subsequently undergoes cyclization to form the oxadiazole ring . Industrial production methods may involve similar catalytic processes but optimized for larger scale and higher yields.
Chemical Reactions Analysis
4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The biological activity of 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline is primarily attributed to its interaction with specific molecular targets. It can act as an agonist or inhibitor of enzymes and receptors, modulating various biochemical pathways. For instance, it has shown selective agonist properties against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are involved in cancer and immune response pathways .
Comparison with Similar Compounds
4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline can be compared with other oxadiazole derivatives such as:
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline: Exhibits similar biological activities but with different potency and selectivity profiles.
5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine: Known for its antifungal properties.
4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline: Another derivative with distinct chemical and biological properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRGCIOQJUMXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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